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Compound of Interest

Compound Name: (2S)-2-isocyanato-3-methylbutane

CAS No.: 749261-38-9

Cat. No.: B1599562

Get Quote

Compound: (2S)-2-Isocyanato-3-methylbutane CAS Registry Number: 749261-38-9

Synonyms: (S)-1-Isopropyl-ethyl isocyanate; Valamine isocyanate Molecular Formula:

C₆H₁₁NO Molecular Weight: 113.16 g/mol [1]

Part 1: Executive Summary & Structural Logic
(2S)-2-isocyanato-3-methylbutane is an alkyl isocyanate retaining the chiral center of its

precursor, L-valine (specifically the decarboxylated derivative, valamine).[1] Unlike amino acid

ester isocyanates (e.g., L-valine methyl ester isocyanate), this compound lacks the carboxylate

moiety, resulting in higher volatility and a distinct lipophilic profile.

Its primary utility lies in chiral derivatization. It reacts with racemic alcohols or amines to form

diastereomeric carbamates or ureas, respectively, which can then be resolved via HPLC or

NMR. The high reactivity of the isocyanate group requires rigorous exclusion of moisture to

prevent hydrolysis into the symmetrical urea.
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The following diagram illustrates the critical checkpoints in synthesizing and verifying this

compound.
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Figure 1: Synthesis and Quality Control Workflow. The IR check is the "Go/No-Go" decision

point before detailed NMR analysis.

Part 2: Spectroscopic Characterization[1]
The identification of (2S)-2-isocyanato-3-methylbutane relies on three pillars: the diagnostic

isocyanate stretch in IR, the deshielding of the alpha-proton in NMR, and the molecular ion

fragmentation in MS.[1]

Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the functional group

transformation (Amine

Isocyanate).

Diagnostic Peak:2250–2270 cm⁻¹ (Strong, Broad/Sharp).

Assignment: Asymmetric stretching vibration of the cumulative double bond system (–

N=C=O).

Absence Check: Ensure the disappearance of N–H stretching bands (3300–3500 cm⁻¹)

typical of the starting amine. If these remain, the reaction is incomplete.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d)

The isocyanate group is electron-withdrawing, causing a downfield shift of the proton on the

chiral center (C2) compared to the parent amine, but less so than an ester or nitro group.
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Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position
Proton
Type

Chemical
Shift (δ,
ppm)

Multiplicit
y

Integratio
n

Coupling
(J, Hz)

Interpreta
tion

H-2
Methine (α-

NCO)
3.55 – 3.65

Multiplet

(dq)
1H J ≈ 6.5

Diagnostic

Signal.

Deshielded

by NCO

group.[1]

H-3
Methine

(Isopropyl)
1.75 – 1.85

Octet/Multi

plet
1H J ≈ 6.8

Split by 2x

Me and 1x

H-2.[1]

H-1
Methyl

(Terminal)
1.25 Doublet 3H J ≈ 6.5

Attached to

chiral

center C2.

H-4, H-4'
Methyls

(Isopropyl)
0.95, 0.98

Doublets

(dd)
6H J ≈ 6.8

Diastereoto

pic methyls

due to

chiral

center.[1]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Type
Chemical Shift (δ,
ppm)

Interpretation

N=C=O Quaternary 123.0 – 125.0

Weak intensity due to

long relaxation time.

[1]

C-2 Methine (α) 54.0 – 56.0 Attached to NCO.

C-3 Methine (β) 33.5
Isopropyl backbone.

[1]

C-1 Methyl 19.5
Methyl on chiral

center.[1]

C-4, C-4' Methyls 17.5, 18.2 Isopropyl methyls.[1]

Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)

Alkyl isocyanates often show weak molecular ions. The fragmentation is driven by alpha-

cleavage and loss of the isocyanate moiety.

Molecular Ion (M⁺):m/z113 (Often weak or trace).

Base Peak:m/z70 or 43.

m/z 70: Loss of isopropyl group [M – C3H7]⁺.

m/z 43: Isopropyl cation [C3H7]⁺.

Diagnostic Fragment:m/z 42 [NCO]⁺.

Part 3: Experimental Synthesis Protocol
Objective: Synthesis of (2S)-2-isocyanato-3-methylbutane from (S)-2-amino-3-methylbutane

(Valamine) using Triphosgene.
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Safety Warning: Triphosgene decomposes to Phosgene. All operations must be performed in a

well-ventilated fume hood.[1] Wear a respirator and chemically resistant gloves.

Reagents
(S)-2-Amino-3-methylbutane (Valamine)[1]

Triphosgene (Bis(trichloromethyl) carbonate)

Dichloromethane (DCM), Anhydrous

Saturated aqueous NaHCO₃ (or Triethylamine for non-aqueous workup)

Step-by-Step Procedure
Preparation of Amine Salt: Dissolve 10 mmol of (S)-2-amino-3-methylbutane in 20 mL DCM.

Cool to 0°C. Add 1.1 equivalents of HCl (in ether or dioxane) to precipitate the amine

hydrochloride salt. Note: Using the salt prevents side reactions with the free amine.[1]

Phosgenation: In a 3-neck round-bottom flask, suspend the amine hydrochloride in 50 mL

DCM. Add 20 mL of saturated aqueous NaHCO₃ (biphasic system).

Why Biphasic? The aqueous base scavenges the HCl produced during the reaction, while

the isocyanate partitions into the DCM, protecting it from hydrolysis.

Addition: Cool the mixture to 0°C. Dissolve 3.5 mmol (0.35 eq) of Triphosgene in 10 mL

DCM. Add this solution dropwise to the vigorously stirred amine mixture over 20 minutes.

Mechanism:[1][2][3] 1 mol Triphosgene generates 3 mol Phosgene in situ.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by IR

(look for the appearance of the 2265 cm⁻¹ peak).

Workup: Separate the organic layer.[4] Extract the aqueous layer once with DCM. Combine

organic layers and dry over anhydrous MgSO₄.

Critical: Do not use methanol or ethanol for drying or cleaning, as they will react with the

isocyanate to form carbamates.
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Purification: Filter and concentrate the solvent under reduced pressure (rotary evaporator).

Distillation: Purify the residue via Kugelrohr distillation or vacuum distillation. (2S)-2-
isocyanato-3-methylbutane is a volatile liquid.[1]

Boiling Point: ~125–130°C (at atmospheric pressure); ~40°C at 15 mmHg.

Part 4: Handling & Stability[1]
Moisture Sensitivity
Isocyanates react with water to form unstable carbamic acids, which spontaneously

decarboxylate to form primary amines. These amines then react with the remaining isocyanate

to form symmetrical ureas (insoluble white solids).

[1]

Storage Protocol:

Store under Argon or Nitrogen atmosphere.

Temperature: 2–8°C.

Container: Septum-sealed vial with Parafilm.[1]

Chiral Integrity
The (S)-configuration is generally stable under neutral conditions. However, prolonged

exposure to strong bases or high heat during distillation can lead to partial racemization.

Always verify optical rotation or use chiral GC/HPLC if the compound has been stored for long

periods.

References
Tsai, J. H., et al. (2002).[4] Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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